An In-depth Technical Guide to the Chemical Properties of 4-(4-Methoxyphenoxy)piperidine
An In-depth Technical Guide to the Chemical Properties of 4-(4-Methoxyphenoxy)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Methoxyphenoxy)piperidine is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif, featuring a piperidine ring linked to a methoxy-substituted phenoxy group, makes it a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 4-(4-Methoxyphenoxy)piperidine, with a focus on data relevant to researchers and drug development professionals.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-(4-Methoxyphenoxy)piperidine is presented below. It is important to note that while some experimental data is available for related compounds, many of the properties for this specific molecule are predicted values from computational models.
Table 1: Chemical and Physical Properties of 4-(4-Methoxyphenoxy)piperidine
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₂ | [1] |
| Molecular Weight | 207.27 g/mol | [1] |
| CAS Number | 162402-33-7 | [1] |
| Appearance | Not explicitly reported; likely a solid or oil at room temperature. | |
| Boiling Point | 326.2 ± 32.0 °C (Predicted) | [2][3] |
| Density | 1.057 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 9.0 ± 0.10 (Predicted) | [3] |
| Solubility | No explicit experimental data found. The hydrochloride salt is reported to have excellent solubility. The parent compound, piperidine, is miscible with water and soluble in many organic solvents. | [4] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the structural confirmation of 4-(4-Methoxyphenoxy)piperidine. While specific experimental spectra for this compound are not widely available in public databases, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.
Table 2: Predicted and Expected Spectroscopic Data for 4-(4-Methoxyphenoxy)piperidine
| Technique | Expected Peaks and Interpretation |
| ¹H NMR | - Aromatic Protons: Doublets around 6.8-7.0 ppm for the protons on the phenoxy ring. - Methoxy Protons: A singlet around 3.7-3.8 ppm. - Piperidine Protons: Multiplets in the range of 1.5-3.5 ppm. The proton at C4 attached to the oxygen will be shifted downfield. - N-H Proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent. |
| ¹³C NMR | - Aromatic Carbons: Peaks in the range of 114-155 ppm. The carbon bearing the methoxy group and the carbon attached to the piperidine oxygen will be the most deshielded. - Methoxy Carbon: A peak around 55-56 ppm. - Piperidine Carbons: Peaks in the range of 30-70 ppm. The carbon at C4 will be the most deshielded due to the attached oxygen. |
| FTIR (cm⁻¹) | - N-H Stretch: A peak around 3300-3500 cm⁻¹ (may be broad). - C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹. - C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹. - C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region. - C-O-C Stretch (ether): Strong peaks in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions. |
| Mass Spec. | - Molecular Ion (M⁺): Expected at m/z = 207. - Fragmentation: Alpha-cleavage adjacent to the nitrogen atom is a likely fragmentation pathway, leading to the loss of substituents on the piperidine ring. Cleavage of the ether bond is also possible. |
Experimental Protocols
Representative Synthesis Protocol: Williamson Ether Synthesis
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Reaction Scheme:
4-Hydroxypiperidine + 4-Methoxyphenol → 4-(4-Methoxyphenoxy)piperidine
Materials:
-
N-Boc-4-hydroxypiperidine
-
4-Methoxyphenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
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Mitsunobu Reaction:
-
To a solution of N-Boc-4-hydroxypiperidine (1.0 eq), 4-methoxyphenol (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add DIAD or DEAD (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-4-(4-methoxyphenoxy)piperidine.
-
-
Deprotection:
-
Dissolve the purified N-Boc-4-(4-methoxyphenoxy)piperidine in a mixture of trifluoroacetic acid and dichloromethane (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once complete, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(4-Methoxyphenoxy)piperidine.
-
Purification Protocol: Column Chromatography and Recrystallization
-
Column Chromatography: The crude product from the synthesis can be further purified by flash column chromatography on silica gel. A suitable eluent system would typically be a gradient of methanol in dichloromethane, often with a small percentage of a basic modifier like triethylamine to prevent streaking of the amine product on the silica gel.
-
Recrystallization: If the purified product is a solid, recrystallization can be employed for final purification. A suitable solvent system would need to be determined empirically but could include ethanol, ethyl acetate, or a mixture of solvents like ethyl acetate/hexanes. The general procedure involves dissolving the compound in a minimal amount of hot solvent and allowing it to cool slowly to form crystals. The crystals are then collected by filtration.[5]
Biological Activity and Signaling Pathways
4-(4-Methoxyphenoxy)piperidine and its derivatives have been investigated for their potential biological activities, primarily as modulators of targets in the central nervous system and as anti-cancer agents.
Inhibition of Lysine-Specific Demethylase 1 (LSD1)
LSD1 is a histone demethylase that plays a crucial role in the regulation of gene expression and is a validated target in oncology.[6] Piperidine-containing compounds have been explored as LSD1 inhibitors. Inhibition of LSD1 has been shown to impact several key signaling pathways involved in cancer cell proliferation and survival.
-
PI3K/AKT Signaling Pathway: LSD1 inhibitors have been demonstrated to suppress the PI3K/AKT signaling pathway by reducing the expression of the PI3K regulatory subunit p85.[3][7][8][9][10] This leads to decreased phosphorylation and activation of AKT, a key downstream effector that promotes cell survival and proliferation.
-
PLK1 Mitotic Pathway: LSD1 directly regulates the expression of Polo-like kinase 1 (PLK1), a key regulator of the G2/M phase of the cell cycle.[6][11][12] Inhibition of LSD1 leads to the downregulation of PLK1 and its downstream targets, resulting in cell cycle arrest and reduced tumor cell proliferation.[6][11][12]
Modulation of Neurotransmitter Pathways
Piperidine derivatives are well-known for their ability to interact with various neurotransmitter receptors in the central nervous system, including dopamine and serotonin receptors. This makes them attractive scaffolds for the development of drugs for neurological and psychiatric disorders.[12]
-
Dopamine Receptor Modulation: Certain piperidine derivatives can act as ligands for dopamine receptors (D1-D5), modulating dopamine signaling pathways.[13][14][15][16][17] This can involve either agonistic or antagonistic activity, leading to potential therapeutic applications in conditions such as Parkinson's disease or schizophrenia.
-
Serotonin Receptor/Transporter Modulation: Piperidine-containing compounds have also been shown to interact with serotonin (5-HT) receptors and the serotonin transporter (SERT).[4][18][19] By modulating serotonergic signaling, these compounds have potential as antidepressants and anxiolytics.
Conclusion
4-(4-Methoxyphenoxy)piperidine represents a valuable chemical entity with significant potential in drug discovery and development. Its chemical properties and structural features make it a suitable starting point for the design of potent and selective modulators of various biological targets. While a considerable amount of information is available for related compounds, further experimental characterization of 4-(4-Methoxyphenoxy)piperidine itself is warranted to fully elucidate its physicochemical properties and biological activity. This technical guide provides a foundational understanding for researchers and scientists working with this and similar molecules.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Phosphorylation of LSD1 by PLK1 promotes its chromatin release during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. LSD1 Inhibition Attenuates Tumor Growth by Disrupting PLK1 Mitotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. chemrxiv.org [chemrxiv.org]
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- 16. experts.unthsc.edu [experts.unthsc.edu]
- 17. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
